molecular formula C15H13N5O B5785102 N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5785102
M. Wt: 279.30 g/mol
InChI Key: BBEAUFAKMBTNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-based compounds, which have been identified as promising candidates for the development of new drugs due to their diverse biological activities. In

Scientific Research Applications

N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has been identified as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, resulting in a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. In addition, this compound has been reported to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. The development of new analogs of this compound with improved potency and selectivity is also an area of future research. In addition, the potential side effects and toxicity of this compound need to be further characterized to determine its safety for use in humans. Finally, the development of new drug delivery systems for this compound could enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction between 3-methylbenzoyl chloride and sodium azide, followed by the reaction of the resulting 3-methylbenzoyl azide with 4-aminobenzamide. The final product is obtained by recrystallization from ethanol. The synthesis of this compound has been reported to have a yield of 83% and a purity of 98%.

properties

IUPAC Name

N-(3-methylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-3-2-4-13(9-11)17-15(21)12-5-7-14(8-6-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAUFAKMBTNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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